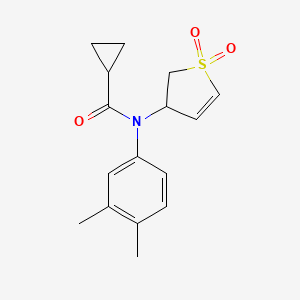

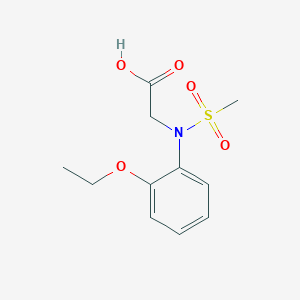

N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(3,4-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide" is a derivative of cyclopropanecarboxamide, which is a core structure in various pharmacologically active compounds. The presence of a 3,4-dimethylphenyl group and a 2,3-dihydrothiophene moiety with a 1,1-dioxido substitution suggests potential for diverse chemical interactions and biological activities.

Synthesis Analysis

The synthesis of related cyclopropanecarboxamide derivatives has been reported in the literature. For instance, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, which share a similar arylcarbamothioyl moiety, was achieved through reactions characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy . Additionally, the synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives was performed without the use of catalysts, indicating a potential for efficient synthesis routes for related compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction studies. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a chair conformation of the cyclohexane ring and a pseudo-six-membered ring formed by an intramolecular hydrogen bond . This suggests that the compound of interest may also exhibit specific conformational features important for its chemical reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of cyclopropanecarboxamide derivatives can be inferred from studies on similar structures. The construction of a cis-cyclopropane ring via reductive radical decarboxylation has been described, which could be relevant for the synthesis of the compound . The presence of functional groups such as the carbamoyl and aryl moieties may also influence the compound's reactivity in various chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropanecarboxamide derivatives can be complex. For instance, the crystal structure of a related compound, 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-hydroxymethyl-2,2-dimethylcyclopropanecarboxamide, was determined, providing insights into its molecular geometry and potential intermolecular interactions . These properties are crucial for understanding the behavior of the compound in different environments, such as in biological systems or during pharmaceutical formulation.

Applications De Recherche Scientifique

Radiosensitization and Bioreductive Activation

A study explored the synthesis of nitrothiophene carboxamides, which are related to the chemical structure , to evaluate their potential as radiosensitizers and bioreductively activated cytotoxins for cancer treatment. This research suggests that derivatives of this compound could be significant in oncology for enhancing radiotherapy efficacy or as targeted cytotoxic agents (Threadgill et al., 1991).

Catalysis in Organic Synthesis

In another study, derivatives of N,N′-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide, which share structural features with the compound , were found to be effective as ligands for copper-catalyzed amination of aryl halides. This indicates potential applications in organic synthesis, particularly in the formation of primary (hetero)aryl amines, which are significant in pharmaceutical and agrochemical industries (Jiang et al., 2020).

Application in Herbicides

The transformation of similar compounds in soil, particularly in the context of herbicides, has been studied. These transformations can lead to the development of new compounds with negligible herbicidal activity compared to the parent compound, which is crucial for understanding the environmental impact and efficacy of such herbicides (Yih et al., 1970).

Synthesis of Thiourea Derivatives

A study on the synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives, which are structurally related to the compound of interest, revealed their potential in developing herbicidal and fungicidal agents. This suggests that derivatives of the compound could be significant in the development of new agricultural chemicals (Tian et al., 2009).

Propriétés

IUPAC Name |

N-(3,4-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-11-3-6-14(9-12(11)2)17(16(18)13-4-5-13)15-7-8-21(19,20)10-15/h3,6-9,13,15H,4-5,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXHDAWEABUKAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-6-(1H-1,2,4-triazol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea](/img/structure/B2547179.png)

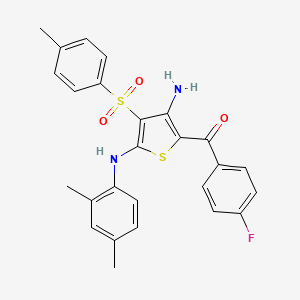

![N-(3,4-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2547181.png)

![N-cyclopropyl-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547187.png)

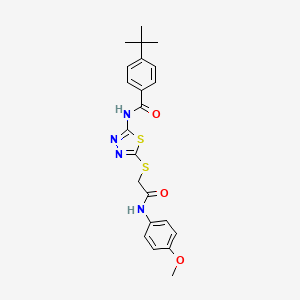

![N-(3-methoxypropyl)-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2547192.png)

![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2547194.png)

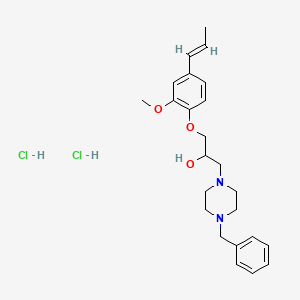

![7-[2-(4-benzylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one](/img/structure/B2547198.png)

![1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]propan-2-one](/img/structure/B2547199.png)